molecular formula C7H9NO2 B8620735 1-(5-Aminomethyl-furan-2-yl)-ethanone

1-(5-Aminomethyl-furan-2-yl)-ethanone

Cat. No.: B8620735
M. Wt: 139.15 g/mol
InChI Key: KHZIYMGYRGLDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Aminomethyl-furan-2-yl)-ethanone is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

1-[5-(aminomethyl)furan-2-yl]ethanone

InChI

InChI=1S/C7H9NO2/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,4,8H2,1H3

InChI Key

KHZIYMGYRGLDSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the crude azide (500 mg, 3.03 mmol) in THF (15 mL) were added Ph3P (polymer-supported, 3.0 mmol/g, 1.5 eq.) and water (5 mL). The reaction mixture was stirred at 60° C. until reaction completion, cooled down to rt and filtered. Sat. aq. NaHCO3 and EA were then added, the layers separated and the aq. layer extracted with EA (1×). The combined organic extracts were dried over Na2SO4, filtered and concentrated under reduced pressure. The crude residue was purified by FC (9:1 CH2Cl2/MeOH) and the title compound was obtained as an orange oil. LC-MS-conditions 02: tR=0.27 min; [M+AcCN+H]+=181.61.
Name
azide
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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